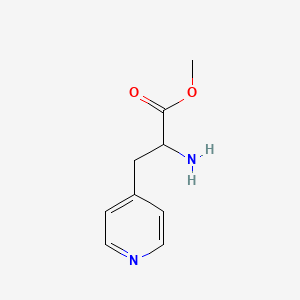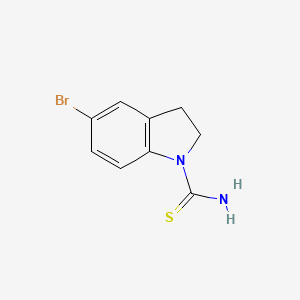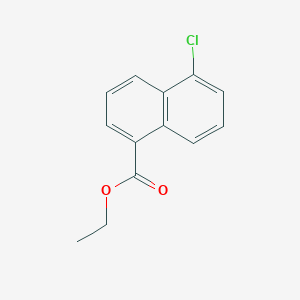
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is an organic compound with the molecular formula C9H12N2O2 It is a derivative of amino acids and contains a pyridine ring, making it a heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(pyridin-4-yl)propanoate typically involves the esterification of 2-amino-3-(pyridin-4-yl)propanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-amino-3-(pyridin-4-yl)propanoic acid+methanolH2SO4methyl 2-amino-3-(pyridin-4-yl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(pyridin-4-yl)propanoate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of methyl 2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The pyridine ring allows for π-π interactions with aromatic amino acids in the enzyme, while the amino group can form hydrogen bonds, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
Similar Compounds
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate
Uniqueness
METHYL2-AMINO-3-(PYRIDIN-4-YL)PROPANOATE2HCL is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its pyridine ring provides additional stability and reactivity compared to similar compounds without this heterocyclic structure.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
methyl 2-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3 |
InChI 键 |
MFDSUVIUGDAHLU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2-methoxyphenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B8627935.png)





![1-[(2,5-Dimethylphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B8627977.png)
![N-(4-Chlorobenzyl)-2-(hydroxymethyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8627978.png)

![4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d](/img/structure/B8627998.png)
![2-[4-Toloyloxy]benzoic acid](/img/structure/B8628006.png)
![Methyl 3-[dimethoxy(phenyl)methyl]benzoate](/img/structure/B8628014.png)
